(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
KBQFPVDQHQRZGX-LLVKDONJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H](CCO)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:
Starting Material: The synthesis begins with 3-dimethylamino-1-phenylpropan-1-one hydrochloride.
Reagents: Diisopropylethylamine and ethyl chloroformate are commonly used reagents.
Reaction Conditions: The reaction mixture is refluxed in ethylene dichloride under a nitrogen atmosphere for about 5 hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Hydrogen halides (HCl, HBr, HI).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Analgesic Properties
One of the primary applications of (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol is its use as an analgesic agent. Research indicates that derivatives of this compound exhibit significant analgesic effects comparable to established pain medications like Tramadol.
- Mechanism of Action : The compound is believed to act on central nervous system pathways to inhibit pain perception without the adverse effects commonly associated with opioids .
- Clinical Studies : Various studies have demonstrated that compounds similar to this compound can effectively manage both chronic and acute pain conditions, showing promise in reducing reliance on traditional opioids .
Neuropharmacological Applications
The compound also shows potential in treating neurological disorders due to its neurotropic properties.
- Nootropic Effects : Research has indicated that this compound may enhance cognitive functions, making it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments .
- Antidepressant Activity : Some derivatives have been noted for their antidepressant effects, providing an alternative therapeutic approach for mood disorders .
Formulation and Delivery
The effectiveness of this compound is influenced by its formulation. Various delivery methods have been explored:
- Oral Administration : Formulations for oral delivery are common, allowing for easier patient compliance.
- Intravenous and Local Applications : For acute pain management, intravenous formulations are preferred, while local applications are explored for targeted relief in specific areas .
Toxicological Profile
Despite its therapeutic potential, it is essential to consider the toxicological aspects of this compound:
- Safety Profile : Studies indicate that while the compound has beneficial effects, it can be harmful if ingested inappropriately or applied improperly. Safety assessments are crucial in clinical settings .
Case Study 1: Chronic Pain Management
A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief compared to placebo treatments. Patients reported improved quality of life and reduced reliance on opioid medications.
Case Study 2: Cognitive Enhancement in Elderly Patients
In a study focusing on elderly patients with mild cognitive impairment, administration of the compound resulted in measurable improvements in memory and cognitive function over a 12-week period. This suggests its potential as a nootropic agent.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Estimated pKa based on analog (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol (14.87 ± 0.10), adjusted for electron-donating effects of dimethylamino group.
Key Observations:
Substituent Effects on Density and Boiling Point: The bromophenyl analog exhibits the highest density (1.466 g/cm³) due to bromine's high atomic mass, while the diethylamino derivative has the lowest (0.875 g/cm³) . Boiling points correlate with molecular weight and polarity. The bromophenyl analog’s predicted boiling point (348.6°C) exceeds that of the diethylamino compound (226.6°C), reflecting stronger intermolecular forces .
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility in polar solvents compared to the bromophenyl analog, which is more lipophilic .
Biological Activity
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol, also known as a chiral amine, has garnered attention in the pharmaceutical field due to its potential therapeutic applications, particularly in mood disorders and neuropharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 194.27 g/mol. Its structure features a propanol backbone with an amino group and a dimethylamino-substituted phenyl ring, which enhances its lipophilicity and potential blood-brain barrier permeability .
Structural Features
| Feature | Description |
|---|---|
| Chirality | (3R) configuration critical for biological activity |
| Functional Groups | Amino group, hydroxyl group, dimethylamino group |
| Molecular Weight | 194.27 g/mol |
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Such modulation is significant for developing antidepressants and anxiolytics . The compound's ability to interact with serotonin receptors suggests potential applications in mood regulation.
Case Studies and Research Findings
- Mood Disorders : Preliminary studies have shown that compounds similar to this compound can affect monoamine levels in the brain, which are crucial for mood stabilization .
- Binding Affinity Studies : Interaction studies have demonstrated that this compound has a binding affinity for serotonin receptors and norepinephrine transporters. These interactions are essential for its proposed use in treating depressive disorders .
- Antimicrobial Activity : Although primarily studied for its neuropharmacological effects, some derivatives of similar compounds have shown antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .
Synthesis
The synthesis of this compound typically involves several steps optimized for yield and purity. Industrial methods often employ automated reactors to enhance efficiency .
Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Appropriate aryl halides and amines |
| Reaction Conditions | Use of solvents like toluene at controlled temperatures |
| Purification Methods | Chromatography techniques to isolate the desired product |
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its combination of structural features that confer distinct biological activities compared to its analogs.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Amino-3-phenylpropan-1-ol | 0.85 | Lacks dimethylamino group |
| 4-Dimethylaminophenol | 0.82 | Contains dimethylamino but lacks propanol moiety |
| (S)-4-Amino-4-phenylbutan-1-ol hydrochloride | 0.83 | Different backbone structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
